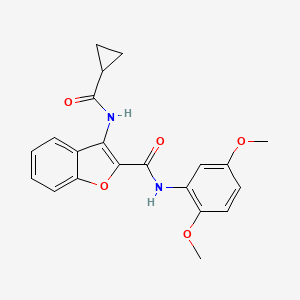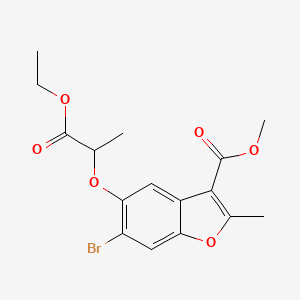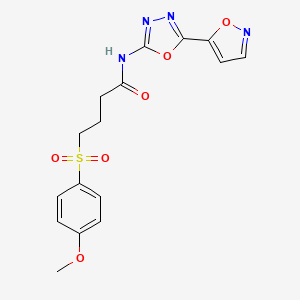
N-(3,5-dimethylphenyl)-2-piperidinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-dimethylphenyl)-2-piperidinoacetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as “3,5-DIMETHYLACETANILIDE” and "3,5-Dimethyl-acetylaminobenzenradikalkation" .
Physical and Chemical Properties Analysis
The average mass of “this compound” is 163.216 Da and its monoisotopic mass is 163.099716 Da .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of T2288 : A practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. This synthesis process showcases the compound's relevance in organic chemistry and pharmaceutical manufacturing (Guillaume et al., 2003).
Biological Screening and Applications
- Benzyl and Sulfonyl Derivatives for Antibacterial and Anthelmintic Activity : A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating the potential of these derivatives in developing new antibacterial and antifungal agents (Khan et al., 2019).
Pharmacokinetic Characterization and Effect on Breast Tumor Metastasis
- Virtual Screening and Pharmacokinetic Characterization : Compounds including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide were identified through virtual screening as potential inhibitors targeting the urokinase receptor. These compounds exhibited promising anti-proliferative activity against breast cancer cell lines and inhibited cell growth and induced apoptosis, underscoring their potential in cancer therapy (Wang et al., 2011).
Pesticide Potential
- New Powder Diffraction Data of N-Derivatives as Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide were characterized by X-ray powder diffraction, indicating their potential as pesticides. This research contributes to the understanding of the structural properties of these compounds, which is crucial for their application in agricultural industries (Olszewska et al., 2011).
Future Directions
The compound “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)” has shown promise in the treatment of psychotic disorders . This suggests that “N-(3,5-dimethylphenyl)-2-piperidinoacetamide” and related compounds could have potential applications in the field of neuropharmacology.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such as tyrosine-protein kinase syk .
Mode of Action
It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π–π stacking .
Biochemical Pathways
Related compounds have been shown to influence pathways involving the wnt/β-catenin, which regulates a wide range of cellular functions .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable properties for bioavailability .
Result of Action
Related compounds have shown to have antimelanogenic activity, suggesting potential effects on melanin biosynthesis .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-13(2)10-14(9-12)16-15(18)11-17-6-4-3-5-7-17/h8-10H,3-7,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOZOZALUBWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
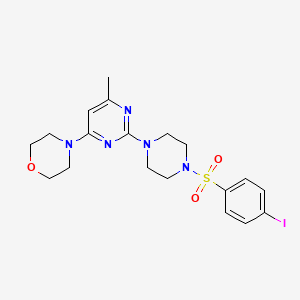
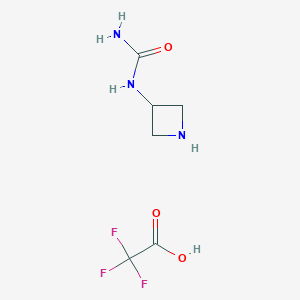
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2701818.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2701822.png)

![2-fluoro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2701824.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2701825.png)
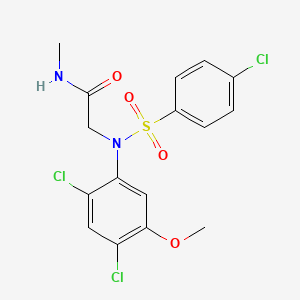
![1-(4-Methylpiperidin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2701830.png)
